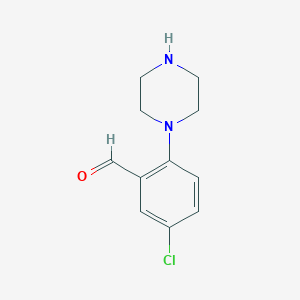

5-Chloro-2-(1-piperazinyl)-benzaldehyde

Description

Significance of Piperazine (B1678402) and Benzaldehyde (B42025) Scaffolds in Synthetic Organic Chemistry

The piperazine scaffold is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. This structure is considered a "privileged scaffold" in medicinal chemistry because of its frequent appearance in a vast range of biologically active compounds and approved pharmaceutical drugs. humanjournals.comnih.gov The piperazine ring's conformational flexibility and the ability of its nitrogen atoms to form hydrogen bonds and serve as basic centers make it a crucial component for designing molecules that can interact with biological targets. humanjournals.comresearchgate.net It is a core component in drugs developed for diverse therapeutic areas, including psychiatry, virology, and oncology. nih.gov The synthesis of piperazine-containing drugs often involves methods like N-arylation or alkylation, highlighting the chemical tractability of this moiety. nih.gov

The benzaldehyde scaffold , an aromatic ring attached to a formyl group, is a fundamental building block in organic synthesis. csu.edu.au The aldehyde group is highly reactive and participates in a wide array of chemical transformations, including nucleophilic additions and condensation reactions. bhu.ac.in These reactions, such as the Wittig, Aldol, and Mannich reactions, are cornerstones of molecular construction, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of the aldehyde can be finely tuned by the presence of other substituents on the aromatic ring, influencing its electronic properties and steric accessibility. csu.edu.au

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13ClN2O |

|---|---|

Molecular Weight |

224.68 g/mol |

IUPAC Name |

5-chloro-2-piperazin-1-ylbenzaldehyde |

InChI |

InChI=1S/C11H13ClN2O/c12-10-1-2-11(9(7-10)8-15)14-5-3-13-4-6-14/h1-2,7-8,13H,3-6H2 |

InChI Key |

ZSTGHGFJQCTNTR-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)Cl)C=O |

Origin of Product |

United States |

The Role of Halogenation in Benzaldehyde Intermediates

Contextualizing Halogenated Benzaldehydes as Advanced Synthetic Intermediates

Halogenated benzaldehydes are derivatives of benzaldehyde where one or more hydrogen atoms on the benzene (B151609) ring are replaced by halogens like chlorine, fluorine, or bromine. These substitutions have a profound impact on the molecule's reactivity and physical properties. sci-hub.se The presence of a chlorine atom, as in 5-Chloro-2-(1-piperazinyl)-benzaldehyde, exerts a strong electron-withdrawing effect through induction, which can increase the electrophilicity of the aldehyde's carbonyl carbon. neuroquantology.com

This enhanced reactivity makes halogenated benzaldehydes valuable precursors for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and dyes. sci-hub.se The chlorine atom itself can serve as a handle for further chemical modifications, such as cross-coupling reactions, which are powerful methods for creating intricate molecular architectures. The position of the halogen is crucial; for instance, a chlorine atom ortho or para to the aldehyde group can direct incoming substituents during electrophilic aromatic substitution reactions. neuroquantology.com The strategic placement of halogens is a key tactic in medicinal chemistry to modulate a molecule's lipophilicity and metabolic stability, which are critical pharmacokinetic properties. neuroquantology.com

Research Applications and Synthetic Pathways

Overview of Research Trajectories Involving this compound

While extensive, dedicated studies on this compound itself are not widely published, its primary role is as a precursor and intermediate in the synthesis of more complex molecules. Research involving this compound is typically focused on its utility in constructing novel chemical entities for evaluation in medicinal chemistry.

The synthesis of this compound generally proceeds via a nucleophilic aromatic substitution reaction. A common starting material is 2,4-dichlorobenzaldehyde, where the chlorine atom at the 2-position is activated towards substitution by the electron-withdrawing aldehyde group. sci-hub.se Reaction with piperazine (B1678402) under appropriate conditions, often in the presence of a base, leads to the displacement of the 2-chloro substituent to form the desired product.

The resulting molecule, this compound, is a bifunctional building block. The aldehyde group can be readily transformed into other functional groups or used in condensation reactions to build larger molecular frameworks. For example, it can react with primary amines to form Schiff bases, which are themselves versatile intermediates for synthesizing nitrogen-containing heterocycles like benzimidazoles or thiazolidinones. bhu.ac.inresearchgate.net The secondary amine of the piperazine ring can be further functionalized through acylation, alkylation, or sulfonylation, allowing for the introduction of diverse substituents to explore structure-activity relationships in drug discovery programs. humanjournals.com

Research trajectories utilizing this intermediate often lead to the creation of libraries of compounds for screening against various biological targets, such as G-protein coupled receptors (GPCRs) or enzymes implicated in disease. researchgate.netnih.gov For instance, derivatives of piperazine-substituted benzaldehydes are investigated for their potential in areas like neuroscience and infectious diseases. nih.govnih.gov

Synthetic Routes for the Introduction of the Piperazinyl Moiety

The creation of the 2-(1-piperazinyl) fragment on the chlorinated benzene (B151609) ring is a key synthetic challenge. Various methods have been developed to achieve this transformation efficiently.

Nucleophilic Substitution Reactions with Piperazine (or Protected Piperazine)

Nucleophilic aromatic substitution (SNAr) is a primary strategy for introducing the piperazine moiety. nih.govnih.gov This reaction typically involves the displacement of a leaving group, such as a halogen, from an activated aromatic ring by piperazine. For the synthesis of this compound, a common starting material is 2,5-dichlorobenzaldehyde (B1346813).

The reaction of 2,5-dichlorobenzaldehyde with piperazine can lead to the desired monosubstituted product. researchgate.net The chlorine atom at the C2 position is more susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent aldehyde group, which activates the ortho position. The reaction is often carried out in a suitable solvent, and the use of a base may be required to neutralize the hydrogen chloride formed during the reaction. mdpi.com To prevent disubstitution, where piperazine reacts at both chloro-positions, controlling the reaction conditions and stoichiometry is crucial. nih.gov The use of a large excess of piperazine can favor monosubstitution. mdpi.com Alternatively, a protected form of piperazine, such as N-Boc-piperazine, can be employed to ensure single substitution, followed by a deprotection step. nih.govmdpi.com

A related and powerful method for forming the C-N bond is the Buchwald-Hartwig amination. nih.govyoutube.comyoutube.com This palladium-catalyzed cross-coupling reaction has become a versatile tool for the synthesis of N-arylpiperazines from aryl halides. researchgate.netrsc.org This method offers high yields and functional group tolerance, making it an attractive alternative to traditional SNAr reactions. nih.gov The reaction involves a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to couple an aryl halide with piperazine. youtube.comyoutube.com

| Reaction Type | Starting Material | Reagent | Key Features |

| Nucleophilic Aromatic Substitution (SNAr) | 2,5-Dichlorobenzaldehyde | Piperazine | Direct, often requires excess piperazine to avoid disubstitution. |

| Nucleophilic Aromatic Substitution (SNAr) | 2,5-Dichlorobenzaldehyde | N-Boc-piperazine | Controlled monosubstitution, requires subsequent deprotection. |

| Buchwald-Hartwig Amination | 2,5-Dichlorobenzaldehyde | Piperazine | Palladium-catalyzed, high efficiency and functional group tolerance. nih.govresearchgate.net |

Reductive Amination Pathways Incorporating Piperazine Derivatives

Reductive amination provides an alternative pathway for the synthesis of the target molecule. researchgate.netthieme-connect.com This two-step process involves the initial formation of an enamine or iminium ion intermediate from the reaction of an aldehyde or ketone with a secondary amine like piperazine, followed by reduction. nih.gov

In the context of synthesizing this compound, a potential strategy would involve the reaction of a suitable keto-precursor with piperazine, followed by reduction. However, a more direct approach involves the reductive amination of a pre-formed aldehyde. For instance, if a suitable amino-benzaldehyde is available, its reaction with a bis-electrophilic piperazine precursor could be envisioned, though this is less common. A more practical application of reductive amination in this context often appears in the synthesis of more complex derivatives starting from this compound itself. mdpi.comnih.gov

Multi-component Reaction Strategies for Constructing the Piperazinyl-Benzaldehyde Core

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient approach to complex molecules. mdpi.comnih.gov While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct similar scaffolds. researchgate.netrsc.org

For example, a hypothetical MCR could involve a suitably substituted benzene derivative, piperazine, and a source of the formyl group in a one-pot reaction. The development of such a reaction would be a significant advancement in the synthesis of this important building block.

Strategies for Functionalization at the Benzaldehyde (B42025) Unit

The synthesis of this compound also requires careful consideration of the introduction and manipulation of the aldehyde and chloro functionalities on the benzene ring.

Aldehyde Group Formation and Manipulation

The introduction of the aldehyde group onto the aromatic ring can be achieved through various formylation reactions. wikipedia.org For a substrate already containing the piperazinyl and chloro substituents, direct formylation is a key step. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.comresearchgate.net The reaction employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce a formyl group onto an activated aromatic ring. ijpcbs.comsid.ir The piperazinyl group is an activating, ortho-, para-directing group, which would direct the formylation to the position ortho to it.

Another approach is the Gattermann-Koch reaction, which uses carbon monoxide and hydrochloric acid in the presence of a catalyst, but this method is generally suitable for simple aromatic hydrocarbons. ncert.nic.inyoutube.com The Gattermann reaction, a related method using hydrogen cyanide, also exists. wikipedia.org For substrates that are phenols, the Duff reaction or the Reimer-Tiemann reaction can be employed. wikipedia.org

Alternatively, the aldehyde can be generated from a precursor functional group. For instance, the oxidation of a corresponding benzyl (B1604629) alcohol is a common method. chemicalbook.com Another route is the reduction of a corresponding benzoyl chloride, for example, through a Rosenmund reduction. prepchem.com

| Formylation Method | Reagents | Substrate Type |

| Vilsmeier-Haack Reaction | DMF, POCl3 | Electron-rich aromatics organic-chemistry.orgijpcbs.com |

| Gattermann-Koch Reaction | CO, HCl, Catalyst | Simple aromatic hydrocarbons ncert.nic.inyoutube.com |

| Gattermann Reaction | HCN, Lewis Acid | Aromatic compounds wikipedia.org |

| Oxidation of Benzyl Alcohol | Oxidizing agent (e.g., MnO2) | Benzyl alcohols chemicalbook.com |

| Rosenmund Reduction | H2, Pd/BaSO4 | Benzoyl chlorides prepchem.com |

Regioselective Chlorination Approaches on the Benzene Ring

The introduction of the chlorine atom at the desired position on the benzene ring is critical for the synthesis of the target molecule. Electrophilic aromatic substitution is the most common method for the chlorination of benzaldehyde. youtube.comyoutube.com The aldehyde group is a deactivating and meta-directing group. ncert.nic.indoubtnut.com Therefore, direct chlorination of 2-(1-piperazinyl)-benzaldehyde would likely lead to a mixture of products, with substitution occurring at positions meta to the aldehyde group.

To achieve the desired 5-chloro substitution pattern, the chlorination step is often performed on a precursor molecule where the directing effects of the substituents favor the desired regiochemistry. For instance, starting with a para-substituted aniline (B41778) derivative, chlorination can be directed to the desired position before the introduction of the piperazine and formyl groups. Alternatively, if starting with a molecule like 2-(1-piperazinyl)benzaldehyde, the strong ortho-, para-directing effect of the piperazinyl group would compete with the meta-directing effect of the aldehyde. The outcome would depend on the specific reaction conditions.

A more controlled approach involves starting with a pre-chlorinated precursor, such as 1,4-dichloro-2-nitrobenzene, and then sequentially introducing the piperazine and converting the nitro group into the aldehyde functionality. This multi-step approach often provides better control over the final substitution pattern.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is paramount in maximizing the yield and purity of this compound. This typically involves a nucleophilic aromatic substitution reaction between 2,5-dichlorobenzaldehyde or a related precursor and piperazine. Key parameters that are systematically varied include temperature, reaction time, and the molar ratio of reactants.

Detailed research into the synthesis of related substituted benzaldehydes has shown that careful control of these variables is crucial. For instance, in the synthesis of 4-piperidinyl-benzaldehyde from 4-fluorobenzaldehyde (B137897) and piperidine, the reaction is heated at 80-90 °C for 12 hours with anhydrous potassium carbonate in DMF to achieve a successful substitution. nih.gov Similarly, studies on the condensation of 4-chlorobenzaldehyde (B46862) have demonstrated that varying the molar ratios of catalysts and adjusting the temperature can significantly impact the yield of the final product. researchgate.net In one such study, using 20 mol% of the ionic liquid [bmim]OH as a catalyst at 50-60°C for 30 minutes resulted in a 91% yield of the desired product. researchgate.net

The following table illustrates the effect of varying reaction conditions on the yield of a representative three-component condensation reaction involving a substituted benzaldehyde.

Table 1: Optimization of Reaction Conditions for a Representative Benzaldehyde Condensation

| Entry | Catalyst (mol%) | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | 5 | 50-60 | 60 | 65 |

| 2 | 10 | 50-60 | 45 | 82 |

| 3 | 15 | 50-60 | 40 | 85 |

Data adapted from a study on the condensation of 4-chlorobenzaldehyde, malononitrile, and ethyl acetoacetate. researchgate.net

Catalytic Systems in the Synthesis of Related Benzaldehydes

Catalysis plays a pivotal role in the synthesis of substituted benzaldehydes, offering pathways with higher efficiency and selectivity. A variety of catalytic systems have been explored for reactions analogous to the synthesis of this compound.

Lewis Acid Catalysis: Zinc chloride, a soft Lewis acid, has been effectively used as a catalyst in the synthesis of functionally substituted benzaldehydes. kpfu.ru It facilitates the reaction without forming strong complexes with the aldehyde group, which can be a challenge with other catalysts. kpfu.ru In preliminary experiments, the use of 10 mol % of ZnCl2 allowed the reaction to complete in 2 hours at 50°C or 1 hour at 80°C, whereas the uncatalyzed reaction required a temperature of 220°C. kpfu.ru

Palladium-Based Catalysis: Palladium complexes are widely used in cross-coupling reactions to form C-N bonds, a key step in the synthesis of piperazinyl-substituted aromatics. acs.orgacs.org For instance, the synthesis of substituted benzaldehydes has been achieved through a two-step, one-pot procedure involving a palladium-catalyzed cross-coupling of an aryl bromide with an organolithium reagent. acs.org

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have emerged as powerful organocatalysts for a variety of chemical transformations, including the synthesis of complex aldehydes. nih.gov They are particularly effective in benzoin (B196080) condensations and the generation of homoenolates from aldehydes, enabling the construction of intricate molecular architectures. nih.gov

Ruthenium and Other Transition Metal Catalysis: Ruthenium-catalyzed direct alkylation has been reported for the synthesis of related piperazinyl pyrimidines, although it is noted to be a costly method for industrial-scale production. Manganese-catalyzed asymmetric hydroamination of allylic alcohols represents another advanced strategy for creating chiral amines, which are structurally related to the piperazine moiety. acs.org

Solvent Effects and Reaction Parameter Control

The choice of solvent is a critical parameter that can significantly influence the rate and outcome of the synthesis. In the synthesis of related piperazine-containing heterocyclic compounds, polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often employed to improve the kinetics of nucleophilic substitution reactions.

In the synthesis of 5-fluoro-6-(substituted phenyl-piperazin-1-yl)-benzoxazoles, changing the solvent from DMSO to toluene (B28343) simplified the work-up and considerably improved the yield for several derivatives. nih.gov For other derivatives, chlorobenzene (B131634) was the solvent of choice due to the poor solubility of the corresponding aryl-piperazines in toluene, although this required a longer reaction time. nih.gov The synthesis of piperazine-2,5-dione derivatives highlighted that a K2CO3/DMF system was ideal, as switching to K2CO3/acetone led to highly variable reaction times and diastereomeric ratios. csu.edu.au

Temperature control is another crucial aspect. For instance, in the synthesis of piperidinyl-benzaldehyde, the reaction mixture is heated to 80°C. nih.gov In other cases, reactions are conducted at room temperature or even cooled to 0°C to control selectivity and minimize side reactions. acs.orgnih.gov The concentration of reactants and the choice of base are also key parameters that are carefully controlled to optimize the reaction.

Table 2: Effect of Solvent on Yield in the Synthesis of a Substituted Benzoxazole Precursor

| Entry | Aryl Piperazine | Solvent** | Time (h) | Yield (%)* |

|---|---|---|---|---|

| 6a | Phenylpiperazine | Toluene | 12 | 83 |

| 6b | 2-Methylphenylpiperazine | Toluene | 14 | 80 |

| 6c | 2-Methoxyphenylpiperazine | Chlorobenzene | 24 | 75 |

| 6d | 3-Chlorophenylpiperazine | Toluene | 12 | 81 |

* The yield was calculated after purification by column chromatography. nih.gov ** Solvent at reflux temperature. nih.gov

Purification and Isolation Techniques in Preparative Synthesis

The final stage in the synthesis of this compound involves the purification and isolation of the target compound from the reaction mixture. The choice of technique depends on the physical properties of the product and the nature of the impurities.

Column Chromatography: This is a widely used method for purifying organic compounds. acs.orgnih.gov In the synthesis of substituted benzaldehydes, column chromatography is often the method of choice for isolating the product with high purity. acs.orgacs.org For example, after a two-step, one-pot reduction/cross-coupling procedure, the resulting substituted benzaldehydes are purified by column chromatography. acs.org

Recrystallization: This technique is employed to purify solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. nih.gov For instance, the final products in the synthesis of certain thiazolylhydrazine-piperazine derivatives were recrystallized from ethanol. nih.gov

Distillation under Reduced Pressure: For liquid products or low-melting solids, distillation under reduced pressure is an effective purification method. prepchem.com This technique allows for the distillation of compounds at a lower temperature than their atmospheric boiling point, preventing thermal decomposition. prepchem.com

Filtration and Washing: After the reaction is complete, the reaction mixture is often filtered to remove solid catalysts or by-products. The isolated solid may then be washed with water or other solvents to remove residual impurities. In some cases, the crude product is treated with activated carbon to remove colored impurities before filtration and drying under vacuum to yield the final crystalline product.

Reactions Involving the Aldehyde Functionality

The aldehyde group in this compound is a primary site for a variety of chemical modifications, enabling the construction of more complex molecular architectures.

Condensation Reactions for Schiff Base Formation

The condensation of the aldehyde group with primary amines is a fundamental reaction that yields Schiff bases, also known as imines. This reaction typically proceeds by refluxing equimolar amounts of this compound and a suitable primary amine in a solvent such as ethanol, often with a catalytic amount of acid like glacial acetic acid. mdpi.comijrpc.com The resulting Schiff bases can act as versatile ligands in coordination chemistry, forming stable complexes with various transition metals. mdpi.comijrpc.comjournalajacr.comresearchgate.net

The formation of these metal complexes can enhance the biological activity compared to the free ligand. ijrpc.comjournalajacr.comresearchgate.net The general synthesis of Schiff bases and their subsequent metal complexes has been extensively studied due to their diverse applications. mdpi.comijrpc.comresearchgate.net

Table 1: Examples of Schiff Base Formation and Metal Complexation

| Reactant 1 | Reactant 2 | Product Type | Potential Application |

| This compound | Primary Amine (e.g., 2-aminopyridine) | Schiff Base | Ligand for metal complexes |

| Schiff Base of this compound | Metal Salt (e.g., CuSO₄) | Metal Complex | Catalysis, Biological systems |

Oxidation and Reduction Pathways of the Formyl Group

The formyl (aldehyde) group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to different classes of derivatives.

Oxidation: The oxidation of the aldehyde to a carboxylic acid, yielding 5-Chloro-2-(1-piperazinyl)-benzoic acid, can be achieved using various oxidizing agents. Photocatalytic methods, for instance, have been explored for the selective oxidation of benzyl alcohol derivatives to benzaldehydes and further to benzoic acids. mdpi.com While specific conditions for this compound are not detailed in the provided results, general methods for oxidizing similar aromatic aldehydes are well-established in organic synthesis. The resulting carboxylic acid, such as the related 5-Chloro-2-thiophenecarboxylic acid, is a valuable synthon for further derivatization. nih.gov

Reduction: The reduction of the aldehyde group to a primary alcohol, (5-Chloro-2-(1-piperazinyl)-phenyl)methanol, can be accomplished using a variety of reducing agents. A common method for the synthesis of similar amino benzaldehydes involves the oxidation of the corresponding amino-phenyl-methanol using reagents like manganese dioxide. chemicalbook.com This suggests that the reverse reaction, the reduction of the aldehyde, can be achieved with standard reducing agents like sodium borohydride (B1222165).

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions provide a powerful means to convert the carbonyl group of an aldehyde into a carbon-carbon double bond (alkene).

Wittig Reaction: The Wittig reaction involves the treatment of an aldehyde with a phosphorus ylide (phosphorane). masterorganicchemistry.comstackexchange.comechemi.com The reaction is a cornerstone of organic synthesis for creating alkenes from carbonyl compounds. masterorganicchemistry.comresearchgate.net The ylide is typically generated in situ by deprotonating a phosphonium (B103445) salt with a strong base. stackexchange.comechemi.com The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide; unstabilized ylides tend to produce Z-alkenes, while stabilized ylides favor the formation of E-alkenes. stackexchange.com One-pot Wittig reactions in aqueous media have also been developed as environmentally benign alternatives. sciepub.com

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion instead of a phosphorus ylide. wikipedia.orgalfa-chemistry.comslideshare.net This reaction is known for its high stereoselectivity, typically yielding the (E)-alkene as the major product. wikipedia.orgorganic-chemistry.org The phosphonate carbanions are generally more nucleophilic and less basic than Wittig reagents. wikipedia.org A significant advantage of the HWE reaction is that the byproduct, a dialkyl phosphate (B84403) salt, is water-soluble and easily removed from the reaction mixture. wikipedia.orgalfa-chemistry.comorganic-chemistry.org The reaction is highly versatile and has been the subject of recent developments to broaden its scope. researchgate.net

Table 2: Comparison of Olefination Reactions

| Reaction | Reagent | Typical Product Stereochemistry | Byproduct | Key Advantages |

| Wittig Reaction | Phosphorus Ylide | Dependent on ylide stability (Z or E) | Triphenylphosphine oxide | Widely applicable for C=C bond formation. masterorganicchemistry.com |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Predominantly E-alkene. wikipedia.orgorganic-chemistry.org | Water-soluble phosphate salt. alfa-chemistry.comorganic-chemistry.org | High E-selectivity, easy purification. alfa-chemistry.comorganic-chemistry.org |

Reactivity at the Piperazine Nitrogen Atoms

The piperazine ring contains two secondary amine nitrogen atoms, which are nucleophilic and can undergo various reactions to introduce new substituents.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The secondary amine of the piperazine moiety can be alkylated through reactions such as reductive amination or direct alkylation with alkyl halides. nih.gov N-alkylation is a common strategy in medicinal chemistry to modify the properties of piperazine-containing compounds. nih.govmdpi.com For instance, N-alkylation of the piperazine nitrogen can lead to compounds with improved drug-like properties. nih.gov

N-Acylation: N-acylation involves the reaction of the piperazine nitrogen with an acylating agent, such as an acyl chloride or an anhydride, typically in the presence of a base. nih.gov This reaction forms an amide bond and is a key step in the synthesis of many piperazine-containing drugs. The hindered rotation around the newly formed C-N amide bond can lead to complex conformational behavior and the existence of rotamers. nih.gov

Sulfonylation Reactions

The piperazine nitrogen can also undergo sulfonylation by reacting with a sulfonyl chloride in the presence of a base. This reaction results in the formation of a sulfonamide, a functional group present in many therapeutic agents. While specific examples for this compound were not found in the search results, the general reactivity of piperazine towards sulfonylation is a well-established transformation in organic synthesis.

Formation of Amides and Carboxamides

The conversion of the aldehyde functionality in this compound into an amide or carboxamide is a key transformation that typically proceeds via a two-step synthetic sequence. This pathway involves the initial oxidation of the aldehyde to a carboxylic acid, followed by a condensation reaction with a desired amine.

Step 1: Oxidation to Carboxylic Acid

The aldehyde group must first be oxidized to the corresponding carboxylic acid, yielding 5-Chloro-2-(1-piperazinyl)benzoic acid. This is a common transformation in organic synthesis, and various oxidizing agents can be employed. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are effective, though milder and more selective methods are often preferred to avoid side reactions. uwindsor.ca A common laboratory-scale method involves the use of sodium chlorite (B76162) (NaClO₂) buffered with a phosphate salt in the presence of a scavenger like 2-methyl-2-butene (B146552) to prevent the formation of reactive chlorine species.

Step 2: Amidation

Once the 5-Chloro-2-(1-piperazinyl)benzoic acid intermediate is formed, it can be coupled with a primary or secondary amine to generate the target carboxamide. Direct heating of a carboxylic acid and an amine is generally inefficient and requires high temperatures. nih.gov Therefore, the reaction is almost always facilitated by the use of coupling agents that activate the carboxylic acid.

A widely used and effective method involves peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt). wikipedia.org In this process, the carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the nucleophilic amine to form the stable amide bond, regenerating urea (B33335) as a byproduct. The addition of HOBt helps to suppress side reactions and improve the efficiency of the coupling. wikipedia.org

The general reaction is outlined below:

Activation: 5-Chloro-2-(1-piperazinyl)benzoic acid + EDC/HOBt → Activated Ester Intermediate

Coupling: Activated Ester Intermediate + R¹R²NH → 5-Chloro-2-(1-piperazinyl)-N,N-(R¹,R²)benzamide + Urea Byproduct

This methodology is versatile, allowing for the synthesis of a wide array of amides by simply varying the amine component (R¹R²NH) used in the second step.

Table 1: Representative Conditions for Carboxamide Formation

| Step | Reagents & Conditions | Product | Purpose |

|---|---|---|---|

| 1. Oxidation | Aldehyde, Sodium Chlorite (NaClO₂), Monosodium Phosphate (NaH₂PO₄), 2-Methyl-2-butene, in t-BuOH/water | 5-Chloro-2-(1-piperazinyl)benzoic acid | Conversion of the aldehyde to a carboxylic acid. |

| 2. Amidation | Carboxylic Acid, Primary/Secondary Amine (R¹R²NH), EDC, HOBt, in DMF or CH₂Cl₂ at 0 °C to room temperature | 5-Chloro-2-(1-piperazinyl)-N,N-R¹,R²-benzamide | Formation of the amide bond. |

Transformations on the Halogenated Aromatic Ring

The presence of a chlorine atom on the aromatic ring opens up a significant number of pathways for further functionalization, particularly through modern organometallic chemistry. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the halogen.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Aryl Modification

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying aryl halides. organic-chemistry.org The chlorine atom of this compound serves as a handle for these transformations, enabling the introduction of new aryl, vinyl, or alkynyl groups. Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, the use of specialized catalysts with bulky, electron-rich phosphine ligands can facilitate efficient coupling. nih.gov

Suzuki Coupling: This reaction couples the aryl chloride with an organoboron reagent, typically a boronic acid or boronic ester (R-B(OH)₂), in the presence of a palladium catalyst and a base. This is one of the most versatile methods for creating new carbon-carbon bonds and forming biaryl structures.

Heck Reaction: In this transformation, the aryl chloride is coupled with an alkene (e.g., styrene, acrylates) using a palladium catalyst and a base. The reaction results in the formation of a substituted alkene, effectively vinylating the aromatic ring.

Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne. The process requires a palladium catalyst, a copper(I) co-catalyst, and a base (typically an amine like triethylamine (B128534) or diisopropylamine). It is a highly reliable method for synthesizing aryl-alkyne structures.

For each of these reactions, the general catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation (for Suzuki) or migratory insertion (for Heck/Sonogashira), and concluding with reductive elimination to release the final product and regenerate the Pd(0) catalyst. organic-chemistry.org

Table 2: Representative Conditions for Cross-Coupling Reactions of an Aryl Chloride

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Product |

|---|---|---|---|---|---|

| Suzuki | Arylboronic Acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/Water | 5-Aryl-2-(1-piperazinyl)-benzaldehyde |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃ | Et₃N | DMF or Acetonitrile (B52724) | 5-Vinyl-2-(1-piperazinyl)-benzaldehyde |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N / Piperidine | THF or DMF | 5-Alkynyl-2-(1-piperazinyl)-benzaldehyde |

Nucleophilic Aromatic Substitution on the Chlorinated Benzene Ring

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group, such as a halogen, on an aromatic ring. The success of this reaction is highly dependent on the electronic properties of the substrate. Specifically, the SₙAr mechanism requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex). wikipedia.orgresearchgate.net

In the case of this compound, the situation is electronically conflicted:

Activating Group: The aldehyde group (-CHO) at position C1 is a moderate electron-withdrawing group and is para to the chlorine atom at C5. This position is ideal for stabilizing the SₙAr intermediate through resonance.

Deactivating Group: The piperazinyl group at position C2 is a potent electron-donating group (EDG) due to the lone pairs on its nitrogen atoms. Electron-donating groups strongly destabilize the negatively charged intermediate required for the SₙAr mechanism, thus deactivating the ring towards nucleophilic attack.

The strong deactivating effect of the piperazinyl group, which floods the ring with electron density, is expected to significantly outweigh the moderate activating effect of the para-aldehyde. Consequently, standard SₙAr reactions with nucleophiles like alkoxides, thiolates, or amines are predicted to be highly disfavored, likely requiring harsh conditions such as high temperatures and pressures, with a high potential for low yields and side reactions.

Directed Metalation Strategies for Further Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.org The reaction uses a Directed Metalation Group (DMG) on the ring to chelate a strong organolithium base (e.g., n-BuLi or s-BuLi), which then selectively removes a proton from the adjacent ortho position. The resulting aryllithium species can be trapped with various electrophiles to introduce a new functional group with high precision.

The structure of this compound presents a competitive scenario with multiple potential directing groups and C-H bonds available for deprotonation:

The Piperazinyl Group (DMG at C2): Tertiary amines are effective DMGs. wikipedia.org The nitrogen atoms of the piperazine ring can coordinate the lithium base, directing deprotonation to the adjacent C3 position.

The Aldehyde Group (DMG at C1): Aldehydes are reactive towards organolithium reagents and must first be protected or converted into a more robust DMG. A common strategy is to form an acetal (B89532) or to transiently convert the aldehyde into an imine or an in situ amide anion. researchgate.netharvard.edu Once derivatized, this group would strongly direct metalation to the C6 position.

The Chloro Group (DMG at C5): Halogens are considered moderate DMGs and could direct metalation to either the C4 or C6 position. organic-chemistry.org

A hierarchy of directing group ability has been established, with derivatized aldehydes (amides, acetals) and tertiary amines being significantly more powerful than halogens. uwindsor.caorganic-chemistry.org Therefore, metalation is most likely to occur at either C3 (directed by the piperazinyl group) or C6 (directed by a protected aldehyde). The ultimate regiochemical outcome would depend heavily on the specific reaction conditions, including the choice of base and the strategy used to handle the aldehyde group. Functionalization at C4 is considered the least likely pathway. This method offers a strategic route to contiguously substituted benzaldehyde derivatives that are difficult to access through other means.

Applications of 5 Chloro 2 1 Piperazinyl Benzaldehyde As a Versatile Synthetic Building Block

Precursor in the Synthesis of Diverse Heterocyclic Frameworks

The strategic placement of functional groups in 5-Chloro-2-(1-piperazinyl)-benzaldehyde makes it an ideal starting material for various cyclization and condensation reactions, leading to the formation of a range of heterocyclic systems.

The presence of the piperazine (B1678402) ring ortho to the aldehyde functionality in this compound provides a convenient handle for the construction of piperazine-fused heterocyclic systems. While direct examples utilizing this specific benzaldehyde (B42025) are not extensively documented in readily available literature, analogous reactions with similar ortho-amino benzaldehydes are well-established. For instance, the reaction of an ortho-amino benzaldehyde with a suitable dielectrophile can lead to the formation of a fused pyrazine ring.

A plausible synthetic route towards a piperazine-fused quinazoline derivative could involve the reaction of this compound with an amine, followed by an intramolecular cyclization. This approach is commonly used in the synthesis of various nitrogen-containing heterocycles. The reactivity of the aldehyde group allows for the initial formation of an imine intermediate, which can then undergo cyclization with the secondary amine of the piperazine ring.

Table 1: Potential Reactions for Piperazine-Fused Heterocycle Synthesis

| Reaction Type | Reactants | Potential Product |

|---|---|---|

| Pictet-Spengler reaction | This compound, Tryptamine | A tetracyclic β-carboline derivative |

The this compound moiety can be incorporated into medicinally important quinolone and benzimidazolinone scaffolds. The synthesis of quinolones often involves the condensation of an aniline (B41778) with a β-ketoester (Combes quinoline synthesis) or a 1,3-dicarbonyl compound (Friedländer synthesis). While not a direct precursor in these classical methods, derivatives of this compound could be utilized in modified synthetic strategies. For example, the aldehyde could be transformed into a more suitable intermediate for quinolone synthesis.

The benzimidazolinone core is typically formed through the reaction of an ortho-phenylenediamine with urea (B33335) or a phosgene equivalent. Alternatively, ortho-amino anilines can react with isocyanates. While this compound does not directly contain the necessary functional groups for this cyclization, it can be chemically modified to serve as a precursor. For example, reduction of a nitro group introduced at the ortho-position to the piperazine would yield a diamine, which could then be cyclized to a benzimidazolinone.

Table 2: Synthetic Strategies for Quinolone and Benzimidazolinone Scaffolds

| Target Scaffold | Synthetic Approach | Key Intermediate from Starting Material |

|---|---|---|

| Quinolone | Friedländer annulation | A β-keto aldehyde derived from this compound |

Thienopyridines are a class of heterocyclic compounds with a wide range of biological activities. The Gewald aminothiophene synthesis is a powerful one-pot multicomponent reaction for the preparation of 2-aminothiophenes, which are key intermediates for thienopyridines. umich.eduwikipedia.orgsemanticscholar.orgorganic-chemistry.org This reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. umich.eduwikipedia.orgsemanticscholar.orgorganic-chemistry.org

This compound can serve as the aldehyde component in the Gewald reaction. Its reaction with an α-cyanoester such as ethyl cyanoacetate and sulfur would yield a highly substituted 2-aminothiophene. This thiophene derivative can then be further elaborated to construct the fused pyridine ring of a thienopyridine system. The presence of the chloro and piperazinyl substituents on the thiophene ring provides opportunities for further diversification.

Table 3: Plausible Gewald Reaction with this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Base | Potential Product |

|---|

Contribution to Medicinal Chemistry Lead Compound Synthesis

The structural features of this compound make it a valuable building block for the synthesis of lead compounds in drug discovery programs. The piperazine moiety is a common pharmacophore in many approved drugs, and the chloro and aldehyde groups offer sites for chemical modification. nih.gov

Combinatorial chemistry and high-throughput screening have become indispensable tools in modern drug discovery. The synthesis of compound libraries based on a common scaffold allows for the rapid exploration of chemical space and the identification of new bioactive molecules. nih.gov this compound is an excellent starting material for the creation of such libraries due to its multiple points of diversification.

The aldehyde group can be readily transformed into a variety of other functional groups or used in condensation reactions to introduce diversity. The secondary amine of the piperazine ring can be acylated, alkylated, or sulfonylated with a wide range of reagents. Furthermore, the chloro substituent can be subjected to nucleophilic aromatic substitution or cross-coupling reactions to introduce additional diversity. This multi-faceted reactivity allows for the generation of large and diverse compound libraries from a single, readily accessible starting material.

Table 4: Points of Diversification for Compound Library Synthesis

| Position of Modification | Type of Reaction | Examples of Reagents |

|---|---|---|

| Aldehyde group | Reductive amination | Various primary and secondary amines |

| Aldehyde group | Wittig reaction | Phosphonium (B103445) ylides |

| Piperazine N-H | Acylation | Acid chlorides, sulfonyl chlorides |

Structure-activity relationship (SAR) studies are fundamental to the process of lead optimization in medicinal chemistry. By systematically modifying the structure of a bioactive compound and evaluating the effect of these changes on its biological activity, researchers can identify the key structural features required for potency and selectivity. nih.govnih.govresearchgate.netnih.gov

This compound provides a versatile scaffold for conducting SAR studies. The synthesis of a series of analogs with variations at the 5-position (where the chloro group is located), the 2-position (the piperazine moiety), and the 1-position (the aldehyde and its derivatives) can provide valuable insights into the SAR of a particular class of compounds.

For example, replacing the chloro group with other halogens (fluoro, bromo) or with small alkyl or alkoxy groups can probe the effect of electronics and sterics at this position. Modification of the piperazine ring, for instance, by introducing substituents on the distal nitrogen atom, can explore the importance of this region for receptor binding. nih.govnih.govresearchgate.netnih.gov Finally, converting the aldehyde to other functionalities such as amides, esters, or other heterocyclic rings allows for the investigation of the role of this part of the molecule in biological activity. nih.govnih.govresearchgate.netnih.gov

Table 5: Example of SAR Study Design

| Scaffold Position | Modifications | Property Being Probed |

|---|---|---|

| 5-position | -F, -Br, -CH3, -OCH3 | Electronic and steric effects |

| Piperazine N' | -H, -CH3, -C2H5, -benzyl | Steric bulk and lipophilicity |

Development of Synthetic Routes for Pre-clinical Candidates (focus on synthesis pathway)

The unique combination of a reactive aldehyde group, a nucleophilic piperazine ring, and an electrophilically activatable aromatic ring makes this compound a valuable starting material for the synthesis of diverse scaffolds for pre-clinical investigation. The strategic positioning of these functional groups allows for a variety of chemical transformations to build libraries of compounds for biological screening.

Key Synthetic Transformations:

Aldehyde Group Chemistry: The benzaldehyde moiety can readily undergo a wide range of classical organic reactions. These include reductive amination to introduce diverse amine functionalities, Wittig reactions to form alkenes, and condensation reactions with active methylene compounds to generate various heterocyclic systems. These transformations are fundamental in medicinal chemistry for the synthesis of novel bioactive molecules.

Piperazine Ring Functionalization: The secondary amine of the piperazine ring is a key site for derivatization. It can be acylated, alkylated, or used in transition metal-catalyzed cross-coupling reactions to introduce a wide array of substituents. This allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for the development of drug candidates.

Aromatic Ring Chemistry: The chloro-substituted benzene (B151609) ring can participate in nucleophilic aromatic substitution (SNAr) reactions or be further functionalized through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. This enables the introduction of additional complexity and the exploration of structure-activity relationships.

Illustrative Synthetic Pathways:

One potential synthetic pathway towards pre-clinical candidates involves a multi-step sequence starting from this compound. For instance, the aldehyde can be condensed with a suitable active methylene compound, such as a malonate derivative, followed by cyclization to form a heterocyclic core. Subsequently, the piperazine nitrogen can be functionalized to introduce different side chains, leading to a library of analogues for biological evaluation.

Another approach could involve the initial functionalization of the piperazine nitrogen, for example, through a Buchwald-Hartwig amination with an appropriate aryl halide. The resulting intermediate can then undergo further transformation at the aldehyde group, such as a reductive amination with a primary or secondary amine, to generate complex molecules with multiple points of diversity.

The table below outlines potential synthetic strategies and the resulting classes of compounds that could be explored as pre-clinical candidates.

| Starting Material | Reaction Type | Reagent/Catalyst | Intermediate/Product Class | Potential Therapeutic Area |

| This compound | Reductive Amination | Various amines, NaBH(OAc)₃ | Substituted piperazinyl benzylamines | CNS disorders, Oncology |

| This compound | Wittig Reaction | Phosphonium ylides | Stilbene derivatives | Antiviral, Anticancer |

| This compound | Condensation/Cyclization | Active methylene compounds | Heterocyclic scaffolds (e.g., quinolines, pyrimidines) | Infectious diseases, Inflammation |

| N-functionalized this compound | Suzuki Coupling | Boronic acids, Pd catalyst | Biaryl derivatives | Cardiovascular diseases, Metabolic disorders |

Role as a Key Intermediate in Fine Chemical Production

Beyond its application in drug discovery, this compound serves as a crucial intermediate in the broader fine chemical industry. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, including pharmaceuticals, agrochemicals, and specialty materials. The structural motifs present in this compound are found in a variety of commercially important molecules.

The piperazine ring is a common feature in many active pharmaceutical ingredients (APIs), contributing to their desired pharmacokinetic and pharmacodynamic properties. Similarly, substituted benzaldehydes are versatile precursors for a wide range of chemical products.

Applications in Fine Chemical Synthesis:

Pharmaceutical Intermediates: This compound can be a precursor for the synthesis of more complex piperazine-containing intermediates used in the manufacture of established drugs or new chemical entities. The combination of the chloro and aldehyde functionalities allows for sequential and regioselective modifications.

Agrochemicals: The synthesis of certain pesticides and herbicides involves intermediates containing substituted aromatic and heterocyclic moieties. The structural elements of this compound make it a potential building block in the development of new agrochemical products.

Dyes and Pigments: Aromatic aldehydes are foundational components in the synthesis of various dyes and pigments. The presence of the piperazine group can be exploited to create chromophores with specific coloristic and performance properties.

The following table provides an overview of the potential applications of this compound as an intermediate in fine chemical production.

| Industry | Application | Synthetic Transformation | Resulting Product Class |

| Pharmaceutical | Intermediate for APIs | Multi-step synthesis | Complex heterocyclic systems |

| Agrochemical | Precursor for active ingredients | Derivatization and coupling reactions | Substituted arylpiperazines |

| Specialty Chemicals | Synthesis of dyes and pigments | Condensation reactions | Azo dyes, triphenylmethane dyes |

| Materials Science | Monomer for polymer synthesis | Polymerization reactions | Specialty polymers with unique properties |

Analytical and Spectroscopic Characterization of 5 Chloro 2 1 Piperazinyl Benzaldehyde and Its Derivatives in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy involves the interaction of electromagnetic radiation with matter to produce a spectrum, which serves as a molecular fingerprint. For organic compounds like substituted benzaldehydes, several key spectroscopic methods are indispensable for elucidating the precise arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy identifies the number of different types of protons (hydrogen atoms), their electronic environment, and their proximity to other protons. For a compound like 5-Chloro-2-(1-piperazinyl)-benzaldehyde, one would expect to see distinct signals for the aldehyde proton (-CHO), the protons on the aromatic ring, and the protons of the piperazine (B1678402) ring. The chemical shift (δ, in ppm), signal splitting (multiplicity), and integration (area under the signal) are key parameters. For instance, the aldehyde proton typically appears as a singlet far downfield (around 10 ppm). The aromatic protons would appear in the range of 7-8 ppm, with their splitting pattern revealing their substitution arrangement. The piperazine protons would show signals typically in the 2.5-4.0 ppm range.

¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. Key signals for a substituted benzaldehyde (B42025) would include the carbonyl carbon of the aldehyde group (around 190 ppm), aromatic carbons (120-160 ppm), and the aliphatic carbons of the piperazine ring (40-60 ppm).

To illustrate, the spectral data for a related compound, 2-Chlorobenzaldehyde , provides a clear example of how NMR is used for structural assignment. chegg.comrsc.org

Table 1: Representative NMR Data for 2-Chlorobenzaldehyde

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 10.49 | Singlet | Aldehyde (-CHO) |

| ¹H | 7.91 | Doublet | Aromatic H |

| ¹H | 7.55 | Triplet | Aromatic H |

| ¹H | 7.42 | Triplet | Aromatic H |

| ¹H | 7.35 | Doublet | Aromatic H |

| ¹³C | 189.9 | - | Carbonyl (C=O) |

| ¹³C | 135.2 | - | Aromatic C-Cl |

| ¹³C | 134.1 | - | Aromatic C-H |

| ¹³C | 131.0 | - | Aromatic C-H |

| ¹³C | 130.3 | - | Aromatic C-CHO |

| ¹³C | 129.5 | - | Aromatic C-H |

| ¹³C | 127.3 | - | Aromatic C-H |

Data sourced from spectral databases for 2-Chlorobenzaldehyde and may vary slightly based on solvent and experimental conditions. rsc.orgchemicalbook.comspectrabase.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For an aromatic aldehyde, the IR spectrum provides clear diagnostic peaks.

Table 2: Characteristic IR Absorption Bands for a Chlorobenzaldehyde Derivative

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3080 | Medium-Weak | C-H Stretch | Aromatic Ring |

| ~2850, ~2750 | Medium-Weak | C-H Stretch | Aldehyde (-CHO) |

| ~1700 | Strong | C=O Stretch | Carbonyl |

| ~1600, ~1475 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~820 | Strong | C-H Bend (out-of-plane) | 1,4-disubstituted ring |

| ~750 | Strong | C-Cl Stretch | Chloro-substituent |

Data is representative for chlorobenzaldehydes. chemicalbook.comnist.govnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

In the analysis of a chlorobenzaldehyde, the mass spectrum will show a molecular ion peak [M]⁺. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), this peak will be accompanied by a characteristic [M+2]⁺ peak that is about one-third the intensity of the [M]⁺ peak. Common fragmentation pathways for benzaldehydes include the loss of the aldehyde proton (-1 amu), the loss of the carbonyl group (-28 amu for CO), and cleavage of the C-Cl bond. chemicalbook.comresearchgate.netnist.gov

Table 3: Illustrative Mass Spectrometry Data for Chlorobenzaldehydes

| Compound | Key Fragment (m/z) | Identity |

| 2-Chlorobenzaldehyde | 140/142 | [M]⁺/ [M+2]⁺ Molecular Ion |

| 139/141 | [M-H]⁺ | |

| 111 | [M-CHO]⁺ | |

| 75 | [C₆H₃]⁺ | |

| 4-Chlorobenzaldehyde (B46862) | 140/142 | [M]⁺/ [M+2]⁺ Molecular Ion |

| 139/141 | [M-H]⁺ | |

| 111 | [M-CHO]⁺ | |

| 75 | [C₆H₃]⁺ |

Data obtained from NIST and other spectral databases for 2-Chlorobenzaldehyde and 4-Chlorobenzaldehyde. nih.govchemicalbook.comresearchgate.netchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like benzaldehydes exhibit characteristic absorption bands that correspond to π→π* (pi to pi-star) and n→π* (n to pi-star) transitions. cdnsciencepub.comcdnsciencepub.com

For benzaldehyde, a strong absorption band (the B-band) due to the π→π* transition of the conjugated system is typically observed around 240-250 nm. researchgate.net A much weaker band, corresponding to the forbidden n→π* transition of the carbonyl group, appears at longer wavelengths, often around 320-330 nm. cdnsciencepub.com The presence of substituents on the benzene (B151609) ring, such as the chloro and piperazinyl groups in the target molecule, will cause shifts in the position (bathochromic or hypsochromic) and intensity of these absorption maxima. The electronic spectra of various substituted benzaldehydes have been studied to understand these interactions. cdnsciencepub.comcdnsciencepub.comuni-muenchen.de For example, the UV absorption spectrum for benzaldehyde in water shows a maximum wavelength (λmax) at 248 nm, which is assigned to the π → π* transition. researchgate.net

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of a synthesized compound and for tracking the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is routinely used to assess the purity of final products and to monitor reaction conversion by analyzing aliquots from the reaction mixture over time.

For aromatic aldehydes, a reversed-phase HPLC method is common. helixchrom.com This typically involves a nonpolar stationary phase, such as a C18 column, and a polar mobile phase, often a mixture of acetonitrile (B52724) and water. hitachi-hightech.comauroraprosci.com Detection is frequently accomplished using a UV detector set at a wavelength where the analyte absorbs strongly, such as 254 nm. nih.gov In some environmental analyses, aldehydes are first derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable hydrazone derivatives, which are then detected at a higher wavelength (e.g., 360 nm) for enhanced sensitivity. hitachi-hightech.comauroraprosci.comwaters.com A typical HPLC analysis would show a single, sharp peak for a pure compound, with the area of the peak being proportional to its concentration.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely utilized, rapid, and cost-effective chromatographic technique for monitoring reaction progress, identifying compounds, and determining the purity of this compound and its derivatives. The principle of TLC lies in the differential partitioning of components of a mixture between a stationary phase, typically a silica (B1680970) gel-coated plate, and a liquid mobile phase.

In a typical TLC analysis of this compound, a small spot of a dilute solution of the compound is applied to a silica gel 60 F254 plate. The plate is then placed in a sealed chamber containing a suitable mobile phase. The choice of eluent is critical and is determined by the polarity of the analyte. For a compound with the structural features of this compound, which includes a polar piperazine ring and a moderately polar benzaldehyde group, a mobile phase of intermediate polarity is generally effective. A common solvent system could be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). For instance, a mobile phase consisting of ethyl acetate and n-hexane in a 3:5 ratio has been used for the TLC analysis of similarly substituted benzimidazole (B57391) derivatives. orgsyn.org Another example from the analysis of related piperazine derivatives involved the use of a butanol-acetic acid-water mixture as the mobile phase. jocpr.com

As the solvent front ascends the TLC plate via capillary action, the compound travels up the plate at a rate dependent on its affinity for the stationary phase versus the mobile phase. Due to its polarity, this compound would be expected to have a moderate retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For example, in the TLC analysis of N-benzoyl pyrrolidine, a related heterocyclic compound, an Rf of 0.3 was observed using an ethyl acetate:hexanes (1.2:1) mobile phase. orgsyn.org

Visualization of the separated spots on the TLC plate is typically achieved under UV light at 254 nm, where the conjugated aromatic system of the benzaldehyde moiety will absorb and appear as a dark spot against the fluorescent background of the plate. orgsyn.org For compounds lacking a strong chromophore, or for enhanced visualization, staining with a reagent such as phosphomolybdic acid can be employed, which reacts to produce a colored spot. rsc.org

The following interactive table provides a hypothetical example of TLC data for this compound based on typical results for similar compounds.

| Compound | Mobile Phase (v/v) | Stationary Phase | Detection Method | Rf Value |

| This compound | Ethyl Acetate : Hexane (1:1) | Silica Gel 60 F254 | UV (254 nm) | ~0.45 |

| Starting Material (e.g., 1-chloro-2-fluorobenzaldehyde) | Ethyl Acetate : Hexane (1:1) | Silica Gel 60 F254 | UV (254 nm) | ~0.70 |

| Piperazine | Dichloromethane : Methanol (9:1) | Silica Gel 60 F254 | PMA stain | ~0.20 |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique for confirming the empirical formula of a newly synthesized compound like this compound. This destructive method determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements present in a sample. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

For this compound, with a molecular formula of C11H13ClN2O, the theoretical elemental composition can be calculated as follows:

Carbon (C): (11 * 12.011) / 224.69 * 100% = 58.79%

Hydrogen (H): (13 * 1.008) / 224.69 * 100% = 5.83%

Chlorine (Cl): (1 * 35.453) / 224.69 * 100% = 15.78%

Nitrogen (N): (2 * 14.007) / 224.69 * 100% = 12.47%

Oxygen (O): (1 * 15.999) / 224.69 * 100% = 7.12%

In a research context, a synthesized sample of this compound would be subjected to CHN analysis. The experimentally obtained percentages for C, H, and N are expected to be within ±0.4% of the calculated values to be considered a good confirmation of the empirical formula. For instance, in the characterization of 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives, elemental analysis was crucial for confirming their structures. mdpi.com For one such derivative, 2-{4-Chloro-[(2-phenylamino)carbonyl]phenoxy}acetic acid, ethyl ester (C17H16ClNO4), the calculated values were C, 61.18%; H, 4.83%; N, 4.20%, and the found values were C, 61.20%; H, 4.80%; N, 4.24%, showing excellent agreement. mdpi.com

The following interactive table presents the theoretical elemental analysis data for this compound and provides a column for hypothetical experimental results, which in a real-world scenario would be populated with data from the analysis of a synthesized sample.

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 58.79 | Enter Experimental Value |

| Hydrogen (H) | 5.83 | Enter Experimental Value |

| Nitrogen (N) | 12.47 | Enter Experimental Value |

Specialized Derivatization Strategies for Enhanced Analytical Detection

While this compound possesses a UV-active benzaldehyde moiety, its detection limits in complex biological or environmental samples might be insufficient for trace analysis. Specialized derivatization strategies can be employed to enhance its detectability by introducing a highly chromophoric or fluorophoric tag. This is particularly useful for analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or fluorescence detectors.

The secondary amine of the piperazine ring is a prime target for derivatization. One effective strategy involves reaction with a labeling reagent that imparts strong UV absorbance or fluorescence to the molecule.

UV-Active Derivatization:

A well-established method for the derivatization of secondary amines for enhanced UV detection is the reaction with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl). jocpr.comjocpr.comscholarscentral.com This reagent reacts with the piperazine nitrogen of this compound to form a highly colored NBD-adduct, which exhibits strong absorbance at a wavelength where the parent compound and potential interferences have minimal absorbance. This significantly improves the sensitivity and selectivity of HPLC-UV analysis. jocpr.comresearchgate.net

Another approach involves the reaction of the piperazine moiety with a suitable aldehyde or ketone. For example, reaction with benzaldehyde has been used to create a UV-active derivative of 1-methyl-4-amino-piperazine for HPLC analysis. tandfonline.com

Fluorescent Derivatization:

For even greater sensitivity, fluorescent labeling is the method of choice. The introduction of a fluorescent tag can lower detection limits by several orders of magnitude.

Fluorescein-core piperazine (FCP): While FCP itself is a fluorescent labeling reagent, the principle can be adapted. A fluorescein-based reagent containing a reactive group (e.g., an isothiocyanate or a sulfonyl chloride) could be used to label the piperazine nitrogen of this compound, resulting in a highly fluorescent derivative suitable for HPLC with fluorescence detection. rsc.org

Naphthalimide-based Probes: Naphthalimide derivatives are known to be excellent fluorophores. A naphthalimide moiety containing a reactive site could be covalently attached to the piperazine ring. The resulting derivative would likely exhibit strong fluorescence, enabling ultra-trace detection. The fluorescence of such probes can also be sensitive to the local environment, such as pH. mdpi.com

BODIPY Dyes: Boron-dipyrromethene (BODIPY) dyes are another class of highly efficient fluorescent labels. A BODIPY derivative functionalized with a group reactive towards amines could be used to tag this compound, yielding a photostable and brightly fluorescent product. mdpi.com

The following interactive table summarizes potential derivatization strategies for this compound.

| Derivatizing Reagent | Target Functional Group | Resulting Tag | Detection Method |

| 4-chloro-7-nitrobenzofuran (NBD-Cl) | Piperazine amine | NBD | HPLC-UV |

| Benzaldehyde | Piperazine amine | Benzylidene | HPLC-UV |

| Fluorescein isothiocyanate (FITC) | Piperazine amine | Fluorescein | HPLC-Fluorescence |

| Naphthalimide sulfonyl chloride | Piperazine amine | Naphthalimide | HPLC-Fluorescence |

| BODIPY-FL-NHS ester | Piperazine amine | BODIPY | HPLC-Fluorescence |

Theoretical and Computational Chemistry Approaches to 5 Chloro 2 1 Piperazinyl Benzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. While no specific DFT studies for 5-Chloro-2-(1-piperazinyl)-benzaldehyde were found, research on similar structures, such as piperazine-substituted benzothiazoles and other benzaldehyde (B42025) derivatives, provides a strong basis for understanding its behavior. nih.govnih.gov

Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a molecule like this compound, this process would involve optimizing bond lengths, bond angles, and dihedral angles.

In analogous compounds, such as 5-chloro-3-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine the lowest-energy molecular conformation. nih.gov This involves varying selected torsion angles to map the potential energy surface and identify stable conformers. nih.gov For this compound, key torsional angles would include the rotation around the C-N bond connecting the piperazine (B1678402) ring to the benzaldehyde moiety and the orientation of the aldehyde group. The piperazine ring itself typically adopts a stable chair conformation. researchgate.net

Table 1: Predicted Optimized Geometric Parameters for a Structurally Related Benzaldehyde Derivative

Note: This data is for a related compound, 5-chloro-7-azaindole-3-carbaldehyde, and is presented here for illustrative purposes. nih.gov

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.745 | ||

| C-C (aromatic) | 1.375 - 1.432 | 117.8 - 122.5 | |

| C=O | 1.215 | ||

| C-H (aldehyde) | 1.112 | ||

| C-N (piperazine) | ~1.46 | ||

| N-C-C (piperazine) | ~110 | ||

| O=C-H | ~120 | ||

| C-C-N-C (torsion) | Variable |

This table is illustrative and based on typical values and data from analogous compounds.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). nih.gov The energy gap between the HOMO and LUMO (ΔE) is an indicator of molecular stability and reactivity.

For related piperazine derivatives, DFT calculations have shown that the HOMO is often localized on the electron-rich piperazine and substituted phenyl rings, while the LUMO is typically distributed over the electron-withdrawing groups and the aromatic system. In this compound, the nitrogen atoms of the piperazine ring and the oxygen of the aldehyde group would be significant contributors to the HOMO, while the LUMO would likely be centered on the benzaldehyde ring, influenced by the chloro and aldehyde substituents. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 2: Representative Frontier Molecular Orbital Energies for a Piperazine Derivative

Note: This data is hypothetical and for illustrative purposes, based on trends observed in similar molecules.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.4 |

DFT calculations are highly effective in predicting vibrational and NMR spectra, which can aid in the structural elucidation of newly synthesized compounds.

Vibrational Frequencies (FT-IR and Raman): Theoretical vibrational frequencies can be calculated and then scaled to match experimental spectra, allowing for precise assignment of vibrational modes. nih.govnih.gov For this compound, key vibrational modes would include the C=O stretching of the aldehyde group (typically around 1700 cm⁻¹), C-Cl stretching, C-H stretching and bending modes of the aromatic ring, and various modes associated with the piperazine ring. nih.gov Studies on related molecules like 5-chloro-7-azaindole-3-carbaldehyde have shown excellent agreement between DFT-calculated and experimental vibrational spectra. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is widely used to predict ¹H and ¹³C NMR chemical shifts. This approach has proven accurate for a wide range of organic molecules, including those with complex structures. For this compound, predictions would help assign the signals for the aromatic protons, the aldehyde proton (typically δ > 9.5 ppm), and the distinct sets of protons on the piperazine ring.

Table 3: Predicted Key Vibrational Frequencies and NMR Chemical Shifts for this compound (Illustrative)

| Spectroscopic Data | Predicted Value | Characteristic Group |

| Vibrational Freq. (cm⁻¹) | ||

| ν(C=O) | ~1690 - 1710 | Aldehyde |

| ν(C-Cl) | ~700 - 800 | Chloro-Aromatic |

| ν(C-N) | ~1150 - 1250 | Piperazine-Aromatic |

| ¹H NMR (ppm) | ||

| δ(CHO) | 9.5 - 10.5 | Aldehyde Proton |

| δ(Ar-H) | 7.0 - 7.8 | Aromatic Protons |

| δ(Piperazine-H) | 3.0 - 3.5 | N-CH₂ Protons |

| ¹³C NMR (ppm) | ||

| δ(C=O) | 185 - 195 | Aldehyde Carbonyl |

| δ(Ar-C-Cl) | 130 - 140 | Aromatic Carbon |

| δ(Ar-C-N) | 145 - 155 | Aromatic Carbon |

| δ(Piperazine-C) | 45 - 55 | N-CH₂ Carbons |

This table is illustrative and based on typical spectral data for the functional groups present.

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques to study the behavior and interactions of molecules.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often used in drug discovery, the focus here is on the theoretical binding interactions. Docking studies on piperazine derivatives have revealed their ability to form hydrogen bonds and hydrophobic interactions with protein active sites.

For this compound, a docking study would model its interaction with a hypothetical receptor pocket. The piperazine nitrogen atoms could act as hydrogen bond acceptors or donors, the aldehyde oxygen as a hydrogen bond acceptor, and the chloro-substituted benzene (B151609) ring could engage in hydrophobic and halogen bonding interactions. These theoretical studies help to understand the non-covalent forces that could govern its interactions with other molecules.

Exploring the conformational space of a flexible molecule like this compound is essential for understanding its properties. This involves identifying all possible low-energy three-dimensional structures. Techniques for this include systematic grid scans, as described in the DFT section, and molecular dynamics (MD) simulations. MD simulations model the movement of atoms over time, allowing the molecule to sample various conformations and providing insight into its dynamic behavior in different environments. For related piperazine-containing compounds, conformational analysis has been crucial in identifying the most stable structures, which is a prerequisite for accurate docking and spectral prediction. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies (focused on chemical/physical properties)

Quantitative Structure-Property Relationship (QSPR) modeling represents a vital computational strategy for predicting the physicochemical properties of chemical compounds based on their molecular structure. While specific QSPR models developed exclusively for this compound are not prominent in the literature, the methodologies established for analogous compounds, particularly substituted benzaldehydes, provide a clear framework for how such predictions would be approached. acs.orgnih.gov

The fundamental principle of QSPR is to establish a statistically significant mathematical relationship between a set of molecular descriptors and an experimental property. nih.gov This relationship can then be used to predict the properties of new or untested compounds.

Research Findings on Analogous Systems:

Studies on substituted benzaldehydes have successfully employed QSPR to predict properties like the ¹⁷O nuclear magnetic resonance (NMR) carbonyl chemical shifts, which are sensitive to the electronic environment of the aldehyde group. acs.orgnih.gov In a typical QSPR study, the process involves several key stages:

Molecular Geometry Optimization: The 3D structure of the molecule is calculated and optimized, often using semi-empirical methods like PM3 to ensure a stable and low-energy conformation. nih.gov

Descriptor Calculation: A wide array of numerical descriptors are calculated from the optimized structure. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic features. acs.org

Model Development and Validation: Statistical methods, such as partial least-squares (PLS) regression or principal component regression (PCR), are used to build a model that correlates a selection of the most relevant descriptors to the experimental property. The model's predictive power is rigorously tested through cross-validation techniques (e.g., leave-one-out) and by using an external set of molecules not included in the model's training. acs.org

For a molecule like this compound, the descriptors would capture the influence of the chloro-substituent, the electron-donating piperazinyl group, and the aldehyde functional group. The table below illustrates the types of descriptors that would be relevant in a QSPR study of this compound, based on established methodologies for substituted benzaldehydes. acs.orgresearchgate.net

| Descriptor Category | Specific Descriptor Example | Property Influenced | Relevance to this compound |

| Electronic | Dipole Moment | Polarity, Solubility | The polar piperazinyl and chloro groups create a significant molecular dipole, affecting intermolecular interactions. |